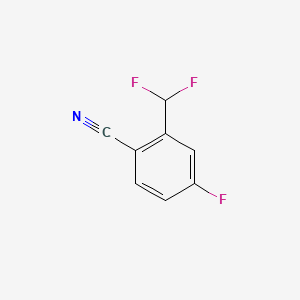

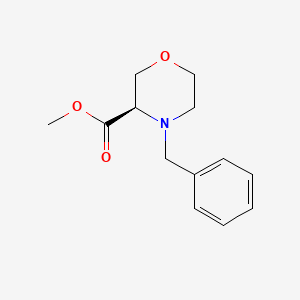

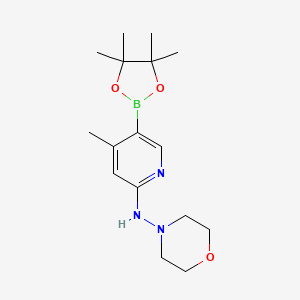

(R)-methyl 4-benzylmorpholine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

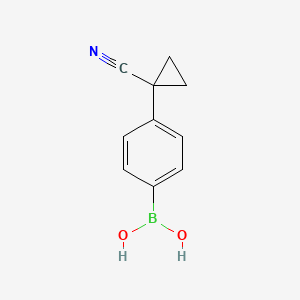

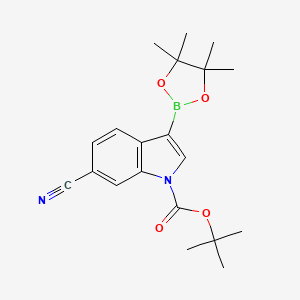

“®-methyl 4-benzylmorpholine-3-carboxylate” is a chemical compound with the molecular formula C13H17NO3 and a molecular weight of 235.2831. It is used for pharmaceutical testing2.

Synthesis Analysis

The synthesis of “®-methyl 4-benzylmorpholine-3-carboxylate” is not explicitly mentioned in the available resources. However, it is available for purchase from various suppliers for research and pharmaceutical testing21.Molecular Structure Analysis

The molecular structure of “®-methyl 4-benzylmorpholine-3-carboxylate” consists of 13 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms1. The exact structure is not provided in the available resources.

Chemical Reactions Analysis

The specific chemical reactions involving “®-methyl 4-benzylmorpholine-3-carboxylate” are not detailed in the available resources.Physical And Chemical Properties Analysis

The physical and chemical properties of “®-methyl 4-benzylmorpholine-3-carboxylate” are not explicitly mentioned in the available resources. However, its molecular formula is C13H17NO3 and it has a molecular weight of 235.2831.Aplicaciones Científicas De Investigación

Enantioselective Synthesis and Pharmaceutical Applications

- Enantioselective Synthesis for Reboxetine Analogs : The compound has been utilized in enantioselective syntheses, notably in the preparation of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids via enzyme-catalyzed kinetic resolution. This method has been applied to the efficient and stereoselective synthesis of reboxetine analogs, which are significant for their antidepressant activity (Fish et al., 2009).

Catalytic Methods and Material Synthesis

- Phase-Transfer Catalysis for Chiral Backbone Synthesis : Another study highlights its role in asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate using phase-transfer catalysts. This process is beneficial for creating biologically active compounds containing a chiral 3-benzylpiperidine backbone, demonstrating the compound's utility in medicinal chemistry (Wang et al., 2018).

Advanced Synthetic Applications

- Building Blocks for Bioactive Compounds : The synthesis of alkyl N-(4-nitrophenyl)-3/2-oxomorpholine-2/3-carboxylates via rhodium(II) acetate catalyzed carbene insertion has been reported. These products represent versatile building blocks for developing pharmaceuticals, showcasing the compound's relevance in creating complex molecular architectures (Trstenjak, Ilaš, & Kikelj, 2013).

Chemical Transformations and Reactivity

- Palladium-Catalyzed Functionalizations : Research on palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids, utilizing preformed sodium carboxylates, opens up new avenues for functionalizing (R)-methyl 4-benzylmorpholine-3-carboxylate derivatives. This method enables the direct modification of the compound, further extending its utility in synthetic organic chemistry (Giri et al., 2007).

Safety And Hazards

“®-methyl 4-benzylmorpholine-3-carboxylate” is not intended for human or veterinary use. It is for research use only1.

Direcciones Futuras

The future directions for the use of “®-methyl 4-benzylmorpholine-3-carboxylate” are not explicitly mentioned in the available resources. However, it is currently being used for pharmaceutical testing2, which suggests that it may have potential applications in the development of new drugs or therapies.

Please note that this information is based on the available resources and may not be comprehensive. For more detailed information, please refer to specific scientific literature and resources.

Propiedades

IUPAC Name |

methyl (3R)-4-benzylmorpholine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-16-13(15)12-10-17-8-7-14(12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVELAJKOOJJTME-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COCCN1CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1COCCN1CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654029 |

Source

|

| Record name | Methyl (3R)-4-benzylmorpholine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-methyl 4-benzylmorpholine-3-carboxylate | |

CAS RN |

1235134-83-4 |

Source

|

| Record name | Methyl (3R)-4-benzylmorpholine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-Oxo-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinazoline]-5'-carboxylic acid](/img/structure/B577447.png)

![oxalic acid;(2S)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine](/img/structure/B577449.png)